Product packaging for EGF816 mesylate(Cat. No.:CAS No. 1508250-72-3)

EGF816 mesylate

Cat. No.: B1139171
CAS No.: 1508250-72-3
M. Wt: 591.1 g/mol
InChI Key: BJRYTAMUVASSBY-ZJULCNDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of EGFR Dysregulation in Cancer Development and Progression

Dysregulation of EGFR signaling can occur through various mechanisms, including gene amplification, protein overexpression, mutations, or an overproduction of its activating ligands. nih.govmdpi.comnih.govbvsalud.org These alterations lead to the inappropriate and sustained activation of the EGFR pathway. nih.gov This aberrant signaling, in turn, drives key processes of cancer development and progression, such as uncontrolled cell proliferation, invasion, metastasis, and resistance to cell death. mdpi.com

The EGFR signaling cascade involves the activation of several downstream pathways, including the RAS/MYC, PI3K/AKT/mTOR, and STAT3 pathways. mdpi.comunirioja.es The constitutive activation of these pathways due to EGFR dysregulation is a hallmark of many cancers, contributing significantly to the malignant phenotype. mdpi.commdpi.com For instance, mutations in the EGFR gene can render the receptor constitutively active, leading to uncontrolled cell growth and tumor formation. ontosight.ai

Evolution of EGFR-Targeted Therapeutic Strategies in Preclinical Research

The central role of EGFR in cancer has made it a prime target for therapeutic intervention. mdpi.com The development of EGFR-targeted therapies has evolved through several generations, each aiming to overcome limitations of the previous ones.

First-generation EGFR Tyrosine Kinase Inhibitors (TKIs) , such as gefitinib (B1684475) and erlotinib, were designed to reversibly bind to the ATP-binding site of the EGFR kinase domain. nih.goviu.edu While initially effective in patients with specific activating mutations (e.g., exon 19 deletions and L858R), their efficacy is often limited by the development of acquired resistance. nih.govoncotarget.com The most common mechanism of this resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. nih.govaacrjournals.org

Second-generation EGFR TKIs , including afatinib (B358) and dacomitinib, were developed to irreversibly bind to EGFR, offering broader inhibition of the ErbB family of receptors. nih.goviu.edu While showing activity against some T790M mutations in preclinical models, their clinical utility has been hampered by dose-limiting toxicities due to their inhibition of wild-type (WT) EGFR. nih.govdovepress.com

Third-generation EGFR TKIs represent a significant advancement, designed to selectively target the T790M resistance mutation while sparing WT EGFR. nih.govd-nb.info This increased selectivity aims to improve the therapeutic window and reduce the side effects associated with non-selective EGFR inhibition. ncats.io

Contextualizing EGF816 Mesylate within the Landscape of EGFR Inhibitor Research

This compound, also known as nazartinib (B611988), is a third-generation, irreversible, and mutant-selective EGFR inhibitor. selleckchem.commedchemexpress.com It was developed to address the clinical challenge of acquired resistance to first- and second-generation EGFR TKIs, particularly the resistance mediated by the T790M mutation. nih.govaacrjournals.org

Preclinical studies have demonstrated that EGF816 potently and selectively inhibits EGFR harboring activating mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation, with significantly less activity against WT EGFR. selleckchem.comnih.gov This selectivity is a key feature, suggesting the potential for a better-tolerated safety profile compared to less selective inhibitors. ncats.io

EGF816 covalently binds to the cysteine 797 residue in the ATP binding pocket of the EGFR kinase domain, leading to sustained, irreversible inhibition of receptor signaling. oncotarget.comaacrjournals.orgnih.gov This mechanism of action is crucial for its efficacy against tumors that have developed resistance to earlier-generation TKIs. oncotarget.com Research has also explored the potential of EGF816 in combination with other targeted agents to overcome additional resistance mechanisms. d-nb.infonih.gov

Interactive Data Tables

In Vitro Activity of EGF816 (Nazartinib)

Cell LineEGFR Mutation StatusEGF816 IC₅₀ (nM)EGF816 pEGFR EC₅₀ (nM)
H1975L858R/T790M43
H3255L858R65
HCC827Exon 19 deletion21

Data sourced from references ncats.iomedchemexpress.com. IC₅₀ represents the concentration required for 50% inhibition of cell proliferation. pEGFR EC₅₀ represents the concentration required for 50% inhibition of EGFR phosphorylation.

Preclinical Efficacy of EGF816 (Nazartinib) in Xenograft Models

Xenograft ModelEGFR Mutation StatusTumor Growth Inhibition (T/C %)
H1975L858R/T790M29% (at 10 mg/kg)
H1975L858R/T790M-61% (regression at 30 mg/kg)
H1975L858R/T790M-80% (regression at 100 mg/kg)
H3255L858RSignificant antitumor activity (at 30 mg/kg)

Data sourced from reference medchemexpress.com. T/C % represents the ratio of the mean tumor volume of the treated group to the control group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35ClN6O5S B1139171 EGF816 mesylate CAS No. 1508250-72-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN6O2.CH4O3S/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4)/b11-7+;/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYTAMUVASSBY-ZJULCNDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508250-72-3
Record name Nazartinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAZARTINIB MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HTX614WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Pharmacological Characterization of Egf816 Mesylate

Mechanism of Action and Target Engagement

EGF816 is designed to selectively target mutant forms of the EGFR protein. medkoo.comontosight.ai EGFR is a receptor tyrosine kinase that, when mutated, can lead to uncontrolled cell growth and tumor formation. ontosight.aioncotarget.com EGF816 works by inhibiting the signaling pathways that promote cancer cell proliferation and survival. ontosight.aicancer.gov

Covalent Binding Kinetics and Irreversibility

EGF816 is classified as a covalent, irreversible inhibitor of EGFR. selleckchem.comnih.gov This means it forms a strong, permanent bond with the receptor. nih.govnih.gov Specifically, it binds to a cysteine residue (Cys797) within the EGFR active site. nih.govacs.org This irreversible binding leads to sustained inhibition of EGFR phosphorylation, a key step in its activation. nih.govresearchgate.net Single-dose studies have demonstrated this sustained effect, which outlasts the presence of the drug in the bloodstream. nih.govclinicaltrials.govresearchgate.net The kinetic parameters for its interaction with the dual-mutant EGFR (L858R/T790M) have been determined, with a Ki (inhibitor constant) of 31 nM and a k_inact (rate of inactivation) of 0.222 min⁻¹. medchemexpress.commedchemexpress.com This covalent mechanism is a key feature of third-generation EGFR inhibitors, designed to overcome resistance to earlier generations of these drugs. researchgate.net

Mutant-Selective Inhibition Profile against EGFR Activating and Resistance Mutations

A crucial characteristic of EGF816 is its selectivity for mutant forms of EGFR over the wild-type (WT) version of the protein. selleckchem.comnih.gov It potently inhibits the most common activating mutations, such as L858R and exon 19 deletions (Ex19del), as well as the T790M resistance mutation. selleckchem.comnih.gov The T790M mutation is a common reason for the failure of first- and second-generation EGFR inhibitors. d-nb.infomdpi.com In vitro studies have shown that EGF816 has up to 60-fold greater selectivity for these mutant forms compared to WT EGFR. selleckchem.com This selectivity is significant because it is expected to lead to a wider therapeutic window, potentially reducing the side effects associated with inhibiting WT EGFR in healthy tissues. cancer.govclinicaltrials.gov Furthermore, EGF816 has demonstrated activity against exon 20 insertion mutations. nih.gov

In Vitro Kinase Inhibition Assays and Selectivity Profiling

In vitro kinase assays are essential for determining the potency and selectivity of a kinase inhibitor. reactionbiology.com These assays measure the concentration of the inhibitor required to reduce the activity of the target kinase by half (IC50). reactionbiology.com For EGF816, these assays have confirmed its potent inhibition of mutant EGFR. medkoo.comd-nb.info For instance, the IC50 values for EGF816 against cell lines with activating and resistance mutations are in the low nanomolar range, while the IC50 for WT EGFR is significantly higher. medkoo.com

Selectivity profiling against a broad panel of kinases is a critical step to identify potential off-target effects. reactionbiology.comnih.gov The goal is to ensure that the inhibitor is highly specific for its intended target. reactionbiology.com While detailed public data on the comprehensive kinome-wide selectivity of EGF816 is limited, its development focused on sparing WT EGFR and other kinases to minimize toxicity. clinicaltrials.govdrugdiscoverychemistry.com One identified off-target is the TEC family of kinases. clinicaltrials.gov

Cellular Potency and Antiproliferative Activity

The inhibitory activity of EGF816 observed in biochemical assays translates to potent effects in cancer cell lines.

Dose-Response Relationships in Diverse Cancer Cell Lines

EGF816 has demonstrated potent, dose-dependent inhibition of cell proliferation in various cancer cell lines harboring EGFR mutations. selleckchem.comresearchgate.net The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for cell proliferation are in the nanomolar range for these mutant cell lines. medchemexpress.commedchemexpress.comresearchgate.net

For example, in cell lines such as H1975 (L858R/T790M), H3255 (L858R), and HCC827 (Ex19del), EGF816 effectively inhibits cell growth. selleckchem.commedchemexpress.com It also shows potent inhibition of EGFR phosphorylation (pEGFR), a direct measure of target engagement in cells, with EC50 values in the low nanomolar range. selleckchem.commedchemexpress.comresearchgate.net In contrast, its effect on cell lines with WT EGFR, like A431, is significantly weaker, highlighting its mutant selectivity. selleckchem.comacs.org

Table 1: Cellular Activity of EGF816 in EGFR-Mutant Cell Lines

Cell LineEGFR Mutation(s)pEGFR Inhibition EC50 (nM)Antiproliferative IC50 (nM)
H1975L858R/T790M3 selleckchem.commedchemexpress.comresearchgate.net4 medchemexpress.commedchemexpress.com, 25 medchemexpress.comresearchgate.net
H3255L858R5 selleckchem.commedchemexpress.comresearchgate.net6 medchemexpress.commedchemexpress.com, 9 medchemexpress.comresearchgate.net
HCC827Ex19del1 selleckchem.commedchemexpress.comresearchgate.net2 medchemexpress.commedchemexpress.com, 11 medchemexpress.comresearchgate.net

This table is interactive. Users can sort columns by clicking on the headers.

Effects on Cell Cycle Progression and Apoptosis Induction

The inhibition of critical signaling pathways by EGF816 ultimately leads to changes in the cell cycle and the induction of programmed cell death, or apoptosis. By blocking the pro-proliferative signals from mutant EGFR, EGF816 can cause cancer cells to arrest in the G1 phase of the cell cycle, preventing them from dividing. oncotarget.commdpi.com Furthermore, the sustained inhibition of survival signals can trigger the apoptotic cascade, leading to the elimination of cancer cells. mdpi.comuminho.pt Studies have shown that treatment with EGFR inhibitors can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins. researchgate.net

Modulation of Intracellular Signaling Pathways and Phosphorylation Events

EGF816 mesylate (nazartinib) exerts its therapeutic effects by modulating key intracellular signaling pathways that are critical for tumor cell proliferation and survival. As a mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), its primary mechanism of action involves the inhibition of EGFR and its downstream signaling cascades. researchgate.netnih.govselleckchem.com

Preclinical studies have demonstrated that EGF816 effectively inhibits the phosphorylation of EGFR in non-small cell lung cancer (NSCLC) cells harboring activating EGFR mutations, such as L858R, exon 19 deletions (Ex19del), and the T790M resistance mutation. nih.govselleckchem.com This inhibition is potent and sustained, a characteristic attributed to the irreversible binding of EGF816 to the EGFR kinase domain. nih.govselleckchem.com By blocking the autophosphorylation of the EGFR, EGF816 prevents the recruitment and activation of downstream signaling proteins. researchgate.netresearchgate.net

The two major signaling pathways downstream of EGFR are the RAS/RAF/mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, both of which are central to regulating cell growth, proliferation, and apoptosis. researchgate.netmdpi.comdanaher.com Research has shown that EGF816 treatment leads to a significant reduction in the phosphorylation of key components of these pathways, namely extracellular signal-regulated kinase (ERK) and AKT. oncotarget.com

In cellular models of NSCLC with various EGFR mutations, EGF816 has been shown to decrease the levels of phosphorylated EGFR (pEGFR), phosphorylated AKT (pAKT), and phosphorylated ERK (pERK). oncotarget.com For instance, in Ba/F3 cells engineered to express different EGFR mutations, EGF816 effectively inhibited the phosphorylation of EGFR, AKT, and ERK in cells with classic activating mutations (exon 19 deletion or L858R) and those with the additional T790M resistance mutation. oncotarget.com This demonstrates the compound's ability to overcome the resistance conferred by the T790M mutation. oncotarget.com

Notably, while EGF816 potently inhibits the phosphorylated forms of these signaling proteins, it does not affect the total protein levels of EGFR, AKT, and ERK. researchgate.net This indicates that its mechanism is specific to inhibiting the signaling activity rather than altering protein expression.

The sustained inhibition of EGFR phosphorylation and downstream signaling is crucial for the antitumor efficacy of EGF816. researchgate.net Preclinical xenograft models have shown that the inhibition of pEGFR can outlast the plasma concentration of the drug, consistent with its irreversible binding mechanism. researchgate.net This prolonged target inhibition is believed to be a key factor in the significant tumor regressions observed in these models. researchgate.net

Mechanisms of resistance to third-generation EGFR TKIs like EGF816 can involve the activation of bypass signaling pathways. researchgate.net For example, MET amplification can lead to the phosphorylation of ErbB3 and subsequent activation of the PI3K/AKT pathway, independent of EGFR. nih.govmdpi.com Understanding these resistance mechanisms is crucial for developing combination therapies. For instance, combining EGF816 with a cMET inhibitor has shown to result in durable antitumor efficacy in preclinical models where resistance was driven by cMET activation. nih.gov

Table 1: Effect of EGF816 on Phosphorylation of Key Signaling Proteins in Preclinical Models

Cell LineEGFR Mutation StatusTreatmentEffect on pEGFREffect on pAKTEffect on pERKReference
H3255L858REGF816Potent Inhibition-- selleckchem.com
HCC827Ex19delEGF816Potent Inhibition-- selleckchem.com
H1975L858R/T790MEGF816Potent Inhibition-- selleckchem.com
Ba/F3Exon 19delEGF816InhibitionInhibitionInhibition oncotarget.com
Ba/F3L858REGF816InhibitionInhibitionInhibition oncotarget.com
Ba/F3Exon 19del + T790MEGF816InhibitionInhibitionInhibition oncotarget.com
Ba/F3L858R + T790MEGF816InhibitionInhibitionInhibition oncotarget.com
PC-9Exon 19delEGF816Effective InhibitionEffective InhibitionEffective Inhibition oncotarget.com
Ba/F3EGFR A763_Y764insFQEAEGF816InhibitionInhibitionInhibition oncotarget.com

This table is based on data from multiple preclinical studies and is intended for informational purposes. The specific experimental conditions and concentrations of EGF816 may vary between studies. The term "Inhibition" indicates a reduction in the phosphorylated form of the protein.

Molecular and Structural Basis of Egf816 Mesylate Interaction

Elucidation of EGF816 Mesylate Binding to EGFR

The binding of EGF816 (nazartinib) to the EGFR kinase domain is a highly specific process that has been elucidated through a combination of biophysical techniques and computational analysis. As a covalent inhibitor, nazartinib's interaction is a two-step process involving initial non-covalent binding followed by the formation of an irreversible covalent bond. medchemexpress.commedchemexpress.com

Biophysical studies have been instrumental in defining the kinetics and structural details of the EGF816-EGFR interaction. Nazartinib (B611988) is designed to irreversibly bind to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain. nih.govdovepress.com This covalent linkage effectively blocks the receptor's kinase activity. researchgate.netontosight.ai

Kinetic analyses have quantified the potency of nazartinib against specific EGFR mutants. For the double mutant EGFR (L858R/T790M), nazartinib exhibits a high affinity, with a reported inhibition constant (Ki) of 31 nM and a kinact (rate of inactivation) of 0.222 min⁻¹. medchemexpress.commedchemexpress.com This demonstrates potent and efficient inactivation of the drug-resistant mutant receptor.

Table 1: Kinetic and Cellular Potency of Nazartinib (EGF816)

Parameter Value Target/Cell Line Reference
Ki 31 nM EGFR (L858R/T790M) medchemexpress.com, medchemexpress.com
kinact 0.222 min⁻¹ EGFR (L858R/T790M) medchemexpress.com, medchemexpress.com
IC₅₀ (H1975) 4 nM L858R/T790M medchemexpress.com, medchemexpress.com
IC₅₀ (H3255) 6 nM L858R medchemexpress.com, medchemexpress.com
IC₅₀ (HCC827) 2 nM ex19del medchemexpress.com, medchemexpress.com
pEGFR EC₅₀ (H1975) 3 nM L858R/T790M medchemexpress.com, medchemexpress.com
pEGFR EC₅₀ (H3255) 5 nM L858R medchemexpress.com, medchemexpress.com
pEGFR EC₅₀ (HCC827) 1 nM ex19del medchemexpress.com, medchemexpress.com

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have complemented biophysical data to provide a dynamic picture of the EGF816-EGFR interaction. patsnap.comx-mol.comrsc.org These models help to visualize the binding pose and predict key interactions that contribute to the inhibitor's high affinity and selectivity.

Molecular docking studies consistently place nazartinib within the ATP-binding cleft, with its reactive acrylamide (B121943) group positioned near the C797 residue, poised for covalent bond formation. chemrxiv.orgresearchgate.net The simulations show that the benzimidazole (B57391) core of nazartinib settles into a hydrophobic pocket, while the azepane linker contributes to favorable positioning and solubility. researchgate.net

MD simulations reveal the stability of the nazartinib-EGFR complex over time. mdpi.comnih.gov These simulations confirm that the key hydrogen bonds with the hinge region, particularly with Met793, are maintained, anchoring the inhibitor in place. mdpi.com The simulations also highlight the role of hydrophobic interactions with residues such as Leu718, Val726, and Ala743 in stabilizing the ligand within the binding site. chemrxiv.org Furthermore, these computational approaches are used to rationalize the selectivity of nazartinib for mutant EGFR over WT EGFR, often by analyzing the subtle conformational differences in the binding pocket imposed by mutations like T790M. patsnap.comrsc.org

Impact on Receptor Conformation and Signaling Dynamics

The binding of EGF816 (nazartinib) to the EGFR kinase domain induces significant conformational changes that lock the receptor in an inactive state, thereby inhibiting its downstream signaling functions. austinpublishinggroup.comfrontiersin.org EGFR activation is a dynamic process involving a transition from an inactive to an active conformation, which is facilitated by ligand binding and dimerization. frontiersin.orgbiorxiv.orgnih.gov Nazartinib effectively halts this process.

Upon binding, nazartinib prevents the kinase domain from adopting its active conformation. biorxiv.org The covalent attachment to C797 sterically hinders the proper positioning of ATP, making phosphorylation impossible. researchgate.netpatsnap.com This prevents the autophosphorylation of key tyrosine residues on the C-terminal tail of the receptor. nih.gov

Consequently, the downstream signaling cascades that are normally initiated by activated EGFR are blocked. nih.gov Studies have demonstrated that nazartinib potently inhibits the phosphorylation of EGFR itself, as well as key downstream effectors like AKT and ERK (extracellular signal-regulated kinase) in cell lines harboring EGFR mutations. nih.govresearchgate.net This blockade of the PI3K-AKT and MAPK pathways leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on mutant EGFR signaling. researchgate.netnih.gov The sustained inhibition of EGFR phosphorylation, a direct result of nazartinib's irreversible binding, is a key feature of its mechanism of action. selleckchem.com

Identification of Critical Residues for this compound Affinity and Specificity

The affinity and specificity of EGF816 (nazartinib) for mutant EGFR are determined by its interactions with several critical amino acid residues within the ATP-binding pocket.

Cysteine 797 (C797): This is the most critical residue for the action of nazartinib and other third-generation irreversible inhibitors. nih.gov The thiol group of C797 acts as a nucleophile that attacks the reactive acrylamide "warhead" of nazartinib, forming a permanent covalent bond. austinpublishinggroup.comresearchgate.net A mutation at this site, most commonly C797S (cysteine to serine), results in the loss of this covalent attachment point, rendering the inhibitor ineffective and conferring acquired resistance. austinpublishinggroup.comresearchgate.net

Threonine 790 (T790) and Methionine 790 (M790): The T790 residue is known as the "gatekeeper" residue, controlling access to a hydrophobic pocket near the ATP-binding site. mdpi.commdpi.com In WT EGFR, the presence of the smaller threonine residue allows first-generation TKIs to bind effectively. The T790M mutation, a common mechanism of resistance to earlier TKIs, introduces a bulkier methionine residue. amegroups.orgmdpi.com This methionine sterically hinders the binding of first-generation inhibitors. However, third-generation inhibitors like nazartinib are designed to accommodate this change. The M790 residue forms favorable hydrophobic and sulfur-aromatic stacking interactions with nazartinib, which contributes to the drug's selectivity and high potency against T790M-mutant EGFR. biorxiv.orgresearchgate.net

Methionine 793 (M793): Located in the hinge region of the kinase domain, the backbone amide of M793 forms a crucial hydrogen bond with the aminopyrimidine moiety of nazartinib. nih.govmdpi.com This interaction is a key anchor point for the inhibitor within the binding site and is common to many EGFR TKIs.

Glutamate 762 (E762) and Lysine 745 (K745): These residues are part of the highly conserved salt bridge that is critical for stabilizing the active conformation of the kinase. biorxiv.orgresearchgate.net While not in direct contact with nazartinib, the inhibitor's ability to lock the kinase in an inactive conformation prevents these residues from adopting their functional positions, thereby inhibiting catalytic activity.

Table 2: Key EGFR Residues in Nazartinib Interaction

Residue Location Role in Interaction Consequence of Mutation Reference
Cys797 ATP-binding pocket Forms covalent bond with nazartinib's acrylamide group. C797S mutation prevents covalent binding, causing resistance. nih.gov, researchgate.net
Thr790/Met790 Gatekeeper position T790M mutation enhances affinity for nazartinib through hydrophobic interactions. Selectivity determinant for third-generation TKIs. biorxiv.org, amegroups.org
Met793 Hinge region Forms hydrogen bond with nazartinib, anchoring it in the binding site. Disruption would weaken inhibitor binding. nih.gov, mdpi.com
Lys745 Catalytic loop Forms a critical salt bridge for kinase activation. Nazartinib binding prevents its proper conformation, inhibiting activity. biorxiv.org, researchgate.net
Glu762 αC-helix Forms a critical salt bridge with K745 for kinase activation. Nazartinib binding prevents its proper conformation, inhibiting activity. biorxiv.org, researchgate.net

Mechanisms of Resistance to Egf816 Mesylate in Preclinical Models

Emergence of EGFR-Dependent Resistance Mechanisms

EGFR-dependent resistance involves alterations within the EGFR gene itself, leading to reduced drug efficacy.

The most prominent secondary mutation conferring resistance to third-generation EGFR TKIs, including EGF816, is the C797S mutation. ascopubs.orgd-nb.infospringermedizin.deaacrjournals.org This mutation occurs at the covalent binding site of irreversible TKIs in exon 20 of the EGFR gene. springermedizin.de The substitution of cysteine with serine at position 797 prevents the irreversible binding of EGF816, thereby rendering the drug ineffective. springermedizin.deaacrjournals.org

The allelic context of the C797S mutation relative to the T790M mutation has significant implications for treatment strategies. aacrjournals.org If C797S and T790M mutations are located on different alleles (in trans), the cancer cells may still be sensitive to a combination of first- and third-generation EGFR TKIs. aacrjournals.org However, if both mutations are on the same allele (in cis), the cancer cells become resistant to all generations of EGFR TKIs. aacrjournals.org

While EGF816 is designed to target the T790M mutation, its presence or absence in tumors that have progressed on the drug is variable. ascopubs.orgresearchgate.net In some preclinical instances of resistance, the T790M mutation is lost, suggesting that the tumor's survival is no longer dependent on this specific mutation. ascopubs.org

Amplification of the EGFR gene, including the wild-type allele, has been observed as a mechanism of resistance to third-generation EGFR TKIs. oncotarget.com Increased copy number of the EGFR gene can lead to overexpression of the EGFR protein, which may overcome the inhibitory effects of EGF816 through ligand-induced activation of downstream signaling pathways. oncotarget.comamegroups.org Somatic copy number alterations involving the EGFR gene have been identified in patients who have progressed on third-generation TKIs. amegroups.org

Activation of EGFR-Independent Bypass Signaling Pathways

In EGFR-independent resistance, cancer cells activate alternative signaling pathways to bypass the EGFR blockade imposed by EGF816. This allows for the continued activation of downstream effectors crucial for cell survival and proliferation. oncotarget.comnih.govnih.gov

Preclinical studies have identified the amplification and activation of several other receptor tyrosine kinases (RTKs) as key mechanisms of resistance to EGF816. d-nb.infoaacrjournals.org

MET: Amplification of the MET proto-oncogene is a recognized mechanism of resistance. ascopubs.orgresearchgate.netd-nb.info MET amplification can drive resistance by activating the ERBB3-PI3K-AKT signaling pathway, making the cells less dependent on EGFR signaling. nih.gov Dual inhibition of EGFR and MET has been shown to overcome this resistance in preclinical models. d-nb.info

HER2: Amplification of the human epidermal growth factor receptor 2 (HER2) can also confer resistance to EGFR TKIs. oncotarget.comascopubs.org Increased HER2 signaling can bypass the need for EGFR activity. oncotarget.com

AXL: Activation of the AXL receptor tyrosine kinase is another bypass pathway implicated in TKI resistance. nih.govnih.gov

FGFR: Fibroblast growth factor receptor (FGFR) amplification, particularly FGFR1, has been identified as a resistance mechanism. aacrjournals.orgascopubs.org In mesenchymal-like non-small cell lung cancer (NSCLC) cells, increased resistance to EGF816 was associated with significant activation of the FGFR1 pathway. researchgate.net

Aberrant activation of downstream signaling molecules can also lead to resistance, rendering the inhibition of EGFR ineffective. oncotarget.comnih.gov

MAPK and PI3K/Akt Pathways: The mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K)/Akt pathways are critical downstream effectors of EGFR. oncotarget.comnih.gov Reactivation of these pathways, despite EGFR inhibition by EGF816, is a common feature of resistance. oncotarget.comnih.gov This can be caused by alterations in upstream RTKs or by mutations in the pathway components themselves. oncotarget.commdpi.com

BRAF: The emergence of BRAF fusions has been identified as a mechanism of acquired resistance to EGF816. ascopubs.orgresearchgate.netaacrjournals.org These fusions can lead to the constitutive activation of the MAPK pathway, independent of EGFR signaling. mdpi.com

Table 1: EGFR-Independent Resistance Mechanisms to EGF816

Category Specific Mechanism Downstream Effect
Bypass RTK Activation MET Amplification Activation of ERBB3-PI3K-AKT pathway nih.gov
HER2 Amplification Bypasses need for EGFR signaling oncotarget.com
AXL Activation Alternative signaling for cell survival nih.govnih.gov
FGFR1 Activation Promotes survival in mesenchymal-like cells researchgate.net
Downstream Node Dysregulation MAPK Pathway Reactivation Uncouples cell proliferation from EGFR control oncotarget.comnih.gov
PI3K/Akt Pathway Reactivation Promotes cell survival and anti-apoptotic signaling oncotarget.comnih.gov

Phenotypic Plasticity and Cellular Adaptation to EGF816 Mesylate

Tumor cells can undergo phenotypic changes to adapt to the pressure of targeted therapies like EGF816. This plasticity allows them to survive treatment and eventually develop stable resistance. debuglies.combiorxiv.orgresearchgate.net

One of the key manifestations of this plasticity is the epithelial-to-mesenchymal transition (EMT). d-nb.inforesearchgate.net In preclinical models, the induction of EMT has been associated with resistance to EGF816. d-nb.info Mesenchymal-like cells derived from NSCLC patients exhibited increased resistance to EGF816, which was linked to the activation of the FGFR1 pathway. researchgate.net This suggests that phenotype switching can create a cellular state that is less dependent on the original oncogenic driver (EGFR) and more reliant on alternative survival pathways. researchgate.net

This adaptive process can be seen as a "resistance continuum," where gradual and prolonged exposure to a drug promotes continuous increases in fitness through evolving transcriptional and epigenetic changes. biorxiv.org This can lead to the emergence of drug-tolerant persister cells that survive initial treatment and can eventually acquire permanent resistance mechanisms. mdpi.com In the context of EGF816, this could involve a subpopulation of cancer cells adapting to the drug, potentially through phenotype switching, which then allows for the development of the genetic resistance mechanisms described above. debuglies.com

Epithelial-Mesenchymal Transition (EMT) and Stemness Alterations

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells, which are typically stationary and adhere to one another, transform into mesenchymal cells that are motile and invasive. mednexus.orgnih.gov This transition is a recognized mechanism of resistance to various targeted therapies, including EGFR inhibitors. aacrjournals.org In the context of EGF816 resistance, EMT can be triggered by prolonged exposure to the drug. mednexus.org

Several molecular changes are associated with EMT-driven resistance. These include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin (B1176767) and N-cadherin. amegroups.org The loss of E-cadherin and the acquisition of mesenchymal features are linked to increased cell migration and invasion. nih.govnih.gov

Furthermore, the EMT process is closely linked to the acquisition of cancer stem cell (CSC)-like properties. mdpi.comexplorationpub.com CSCs are a subpopulation of tumor cells with self-renewal capabilities that are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. explorationpub.commdpi.com Cells that have undergone EMT often exhibit characteristics of CSCs, including an increased expression of drug efflux pumps and resistance to apoptosis (programmed cell death). mdpi.com This connection between EMT and cancer stemness suggests that targeting these processes could be a strategy to overcome resistance. nih.govoncotarget.com

Key signaling pathways implicated in EMT and the acquisition of stem-like features include:

TGF-β: Transforming growth factor-beta is a potent inducer of EMT.

AXL: Upregulation of the AXL receptor tyrosine kinase has been associated with EMT and resistance to EGFR inhibitors. nih.govaacrjournals.org

SRC: This signaling protein has also been linked to EMT-mediated resistance. aacrjournals.org

Contributions of the Tumor Microenvironment to Resistance

The tumor microenvironment (TME) is the complex ecosystem surrounding a tumor, which includes blood vessels, immune cells, fibroblasts, and the extracellular matrix. nih.gov The TME plays a crucial role in cancer progression and can significantly contribute to therapeutic resistance. nih.govfrontiersin.org

Several components of the TME can mediate resistance to EGFR inhibitors like EGF816:

Cancer-Associated Fibroblasts (CAFs): These are a major component of the TME and can promote resistance through various mechanisms. CAFs can secrete growth factors, such as hepatocyte growth factor (HGF), which can activate alternative signaling pathways like the c-MET pathway, thereby bypassing the EGFR inhibition by EGF816. nih.gov They also contribute to fibrosis within the TME, which can create a physical barrier, limiting drug penetration. frontiersin.org

Immune Cells: The immune landscape within the TME is critical. An immunosuppressive microenvironment, characterized by the presence of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), can help tumor cells evade the immune system and contribute to resistance. frontiersin.orgmdpi.com EGFR mutations themselves can influence the TME, leading to an immunosuppressive state. mdpi.com

Extracellular Matrix (ECM): The ECM provides structural support to tissues but can also contribute to drug resistance. Increased stiffness of the ECM has been shown to promote resistance to chemotherapy. nih.gov

The interplay between cancer cells and the TME is a dynamic process. For instance, cancer cells can secrete factors that recruit and "educate" stromal cells to create a supportive niche that fosters resistance. frontiersin.org This bidirectional communication highlights the complexity of overcoming TME-mediated resistance.

Strategies for Overcoming Resistance to Egf816 Mesylate in Preclinical Contexts

Rational Combination Therapy Approaches

Beyond developing new single agents, a crucial strategy for overcoming EGF816 resistance is the use of rational combination therapies. This approach targets both the primary driver mutation and the newly activated resistance pathway simultaneously.

Cancer cells can develop resistance to EGFR inhibition by activating alternative signaling pathways, effectively creating a "bypass" around the blocked EGFR pathway. mdpi.com Genomic analysis of tumors that progressed on EGF816 revealed several potential bypass mechanisms, including MET amplification and BRAF fusions. researchgate.net

MET Amplification: The MET proto-oncogene pathway is one of the most frequently observed bypass tracks. researchgate.netmdpi.com Amplification of MET leads to its hyperactivation, which can sustain downstream signaling to pathways like PI3K/AKT and MAPK/ERK, even when EGFR is inhibited. nih.gov Preclinical studies have shown that combining a third-generation EGFR TKI with a MET inhibitor can restore sensitivity. amegroups.org Specifically for EGF816, it has been tested in combination with the cMET inhibitor INC280 (capmatinib), and this combination has been explored in clinical trials based on strong preclinical rationale. amegroups.orgamegroups.org

RAS/MAPK Pathway Activation: Activation of the downstream RAS/MAPK pathway is another common bypass mechanism. aacrjournals.orgdovepress.com Preclinical models have shown that co-occurring activation of this pathway can reduce dependency on EGFR. ascopubs.org This provides a strong basis for combining EGF816 with a MEK inhibitor, such as trametinib. The combination aims to block the reactivated downstream signaling, potentially restoring sensitivity to EGFR inhibition. dovepress.comascopubs.org

Other Bypass Pathways: Other pathways implicated in resistance to third-generation TKIs include HER2 amplification, IGF1R activation, and FGFR1 amplification. aacrjournals.orgmdpi.comnih.gov Preclinical work has shown that combining EGFR inhibitors with inhibitors of these respective pathways can overcome resistance. aacrjournals.orgdovepress.com

Table 2: Preclinical Combination Strategies Targeting Bypass Pathways

Combination Resistance Mechanism Preclinical Rationale
EGF816 + Capmatinib (B1663548) (INC280) MET Amplification MET amplification is a known resistance mechanism to EGF816. researchgate.net Combining EGF816 with a MET inhibitor restores sensitivity in resistant models. amegroups.org
EGF816 + Trametinib RAS/MEK Pathway Activation Co-inhibition of EGFR and MEK may restore sensitivity in tumors with acquired resistance through the MAPK pathway. ascopubs.org
Third-Gen TKI + HER2 Inhibitor HER2 Amplification HER2 amplification can serve as a bypass track; dual inhibition is a logical strategy. mdpi.comspandidos-publications.com
Third-Gen TKI + IGF1R Inhibitor IGF1R Activation Downregulation of IGF1R has been shown to re-sensitize resistant cells in preclinical models. aacrjournals.org

Combining EGF816 with other anti-cancer agents is another viable preclinical strategy.

Combination with First-Generation TKIs: The allelic context of the T790M and C797S mutations is critical. If the two mutations are located in trans (on different alleles), preclinical models show that the cells are resistant to third-generation TKIs alone but can be sensitive to a combination of a first-generation TKI (like gefitinib) and a third-generation TKI. aacrjournals.orgdovepress.com The first-generation drug inhibits the EGFR harboring the sensitizing mutation, while the third-generation drug inhibits the T790M-mutant EGFR.

Combination with EGFR-Targeted Antibodies: For tumors with the C797S mutation, combining an EGFR TKI with an antibody like cetuximab has shown promise in preclinical studies. aacrjournals.org Cetuximab binds to the extracellular domain of EGFR, preventing its dimerization and activation, which complements the action of an intracellular TKI, especially allosteric inhibitors. nih.govnih.gov

Combination with SHP2 Inhibitors: SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases, including EGFR and MET. clinicaltrials.eu Its inhibition can block signals from multiple bypass pathways simultaneously. Preclinical research is exploring the combination of EGF816 with SHP2 inhibitors like TNO155 to prevent or overcome resistance. clinicaltrials.eu

Preclinical Models for Evaluation of Resistance Overcoming Strategies

The development and testing of the strategies described above rely on a variety of sophisticated preclinical models that aim to replicate the complexity of human tumors. nih.gov

Cell Line-Based Models: The most fundamental models are established cancer cell lines. Resistance is often generated by continuous, long-term exposure of sensitive cell lines (e.g., PC-9 or H1975) to increasing concentrations of a TKI like EGF816. aacrjournals.org These resistant sub-lines can then be analyzed to identify resistance mechanisms and used to screen new drugs or drug combinations. nih.govaacrjournals.org Ba/F3 cells, a type of pro-B cell line, are frequently engineered to express various human EGFR mutations (e.g., Del19/T790M/C797S) to specifically test the potency and selectivity of new inhibitors against these mutations. nih.govtandfonline.com

Patient-Derived Xenograft (PDX) Models: PDX models involve implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are considered high-fidelity because they retain the genomic diversity and microenvironment of the original human tumor. amegroups.orgnih.gov PDX models derived from patients who have developed resistance to third-generation TKIs are invaluable for testing the efficacy of next-generation inhibitors and combination therapies in a more clinically relevant in vivo setting. amegroups.org

Genetically Engineered Mouse Models (GEMMs) and CRISPR-Based Models: GEMMs are mice engineered to develop tumors with specific EGFR mutations, providing a model system where resistance can evolve in an immunocompetent host. More recently, CRISPR-Cas9 gene-editing technology has been used to precisely introduce specific resistance mutations, such as C797S, into cancer cell lines and organoids, allowing for controlled studies of resistance mechanisms and therapeutic responses. nih.gov

These preclinical models are essential for validating new therapeutic hypotheses before they can be advanced into clinical investigation. nih.gov

Preclinical Efficacy Studies of Egf816 Mesylate in Advanced Disease Models

In Vitro Efficacy in Advanced Cancer Cell Lines and Organoids

The initial assessment of a targeted therapy's efficacy begins with in vitro models that replicate aspects of human cancers. For EGF816, these studies were crucial for demonstrating its potency and selectivity against cancer cells harboring specific EGFR mutations.

Traditional two-dimensional (2D) cell culture, where cells grow as a monolayer on a flat surface, provides a primary platform for high-throughput screening of anticancer compounds. While specific quantitative data from 2D culture studies for EGF816 mesylate are not extensively detailed in publicly available literature, its development as a third-generation EGFR-TKI implies potent activity in non-small cell lung cancer (NSCLC) cell lines with relevant EGFR mutations (e.g., Exon 19 deletions, L858R, and the T790M resistance mutation).

Three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more physiologically relevant model by mimicking the complex cell-cell and cell-matrix interactions found in solid tumors. clinicaltrials.gov These models often exhibit different sensitivities to therapeutic agents compared to 2D cultures. oncotarget.com For instance, studies on other EGFR inhibitors have demonstrated that 3D cultures can be more resistant to treatment, underscoring the importance of evaluating drug efficacy in these more complex systems. reactionbiology.com Although direct comparative studies detailing the efficacy of EGF816 in 2D versus 3D models are not specified in the available search results, the principles derived from other targeted therapies suggest that such models would be critical for a comprehensive preclinical assessment.

Table 1: Comparison of 2D and 3D In Vitro Culture Systems for Drug Efficacy Testing

Feature 2D Monolayer Culture 3D Spheroid/Organoid Culture
Cellular Organization Cells grow in a flat layer with uniform access to media. Cells aggregate, forming a structure with gradients of nutrients, oxygen, and drug exposure.
Cell-Cell Interaction Limited to lateral connections. Extensive, three-dimensional interactions resembling in vivo architecture.
Drug Sensitivity Often shows higher sensitivity due to direct drug exposure. May exhibit increased resistance, better reflecting clinical scenarios. reactionbiology.com

| Physiological Relevance | Lower; does not replicate tumor microenvironment or architecture. | Higher; mimics aspects of tumor heterogeneity and microenvironment. clinicaltrials.gov |

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. The TME includes various non-cancerous cells, such as cancer-associated fibroblasts (CAFs), immune cells, and endothelial cells, which interact with tumor cells. Co-culture models, which incorporate these stromal components, are therefore essential for evaluating a drug's efficacy in a more realistic biological context.

Preclinical research on other EGFR inhibitors has shown that the presence of CAFs can significantly alter the drug sensitivity of cancer cells. reactionbiology.com For example, in one study, co-culturing cancer spheroids with CAFs increased the apoptotic response to gefitinib (B1684475) treatment, indicating that the stromal component enhanced the drug's efficacy. reactionbiology.com While specific studies detailing the performance of EGF816 in such co-culture models are not available in the search results, it is a critical area of investigation for understanding how the TME might modulate its activity.

In Vivo Efficacy in Patient-Derived and Genetically Engineered Mouse Models

Following promising in vitro results, the efficacy of EGF816 was evaluated in in vivo animal models, which are indispensable for understanding drug activity within a whole biological system.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. Studies have demonstrated that in these models, nazartinib (B611988) effectively suppresses EGFR signaling and the downstream MAPK pathway. researchgate.net This inhibition leads to the induction of cell cycle arrest and apoptosis, ultimately resulting in tumor regression. researchgate.net

Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are considered to have high fidelity in recapitulating the characteristics of the original human tumor. nih.govlarvol.com The evaluation of compounds in PDX models is a key step in preclinical development. While specific quantitative data on tumor growth inhibition by EGF816 in PDX models is not detailed in the provided search results, its progression through clinical development strongly suggests robust and positive outcomes in these advanced preclinical models.

Table 2: Mechanistic Effects of this compound in In Vivo Xenograft Models

Biological Process Effect of this compound Downstream Consequence
EGFR Signaling Potent and selective inhibition of mutant EGFR. Blockade of key oncogenic signaling pathways.
MAPK Pathway Suppression of downstream signaling. Reduction in pro-survival and proliferative signals.
Cell Cycle Induction of cell cycle arrest. Inhibition of tumor cell proliferation.
Apoptosis Promotion of programmed cell death. Reduction in tumor cell population.

Metastasis, the spread of cancer to distant organs, is the primary cause of cancer-related mortality. Preclinical models are vital for assessing a drug's potential to control or inhibit metastatic disease. nih.gov These can include orthotopic models, where tumors are grown in the organ of origin, or disseminated models that mimic systemic spread. nih.gov

While specific preclinical animal data on the effect of EGF816 on metastasis is not available in the search results, strong clinical evidence highlights its activity against metastatic disease, particularly in the brain. nih.govasco.org Clinical studies in patients with EGFR-mutant NSCLC have shown that nazartinib has clinically meaningful antitumor activity in the brain, a common and challenging site of metastasis. asco.org This clinical efficacy suggests that EGF816 can effectively cross the blood-brain barrier and act on central nervous system lesions, an attribute that would have been supported by preclinical investigation.

Identification of Predictive and Pharmacodynamic Biomarkers in Preclinical Systems

The identification of biomarkers is essential for the successful development of targeted therapies, allowing for the selection of patients most likely to respond (predictive biomarkers) and for confirming that the drug is engaging its target (pharmacodynamic biomarkers).

For EGF816, the primary predictive biomarkers are the EGFR mutations it is designed to inhibit. Its efficacy is predicated on the presence of sensitizing EGFR mutations (e.g., L858R, Exon 19 deletions) and/or the T790M resistance mutation. Preclinical studies would have confirmed this selectivity across various cell lines and models harboring these specific genetic alterations. The need for a "comprehensive biomarker-driven approach" has been noted to better identify patients who are likely to benefit from treatment. nih.gov

Pharmacodynamic biomarkers are used to demonstrate that a drug is having the intended biological effect. For EGF816, preclinical studies identified the suppression of the EGFR signaling and MAPK pathways as key pharmacodynamic effects. researchgate.net In a preclinical setting, this can be measured by analyzing the phosphorylation status of EGFR and downstream proteins like ERK in tumor tissues from treated animal models. This confirmation of on-target activity is a critical step in validating the drug's mechanism of action before it is tested in humans.

Correlation of Molecular Markers with Response to this compound

The preclinical efficacy of this compound (nazartinib) is intrinsically linked to the molecular profile of cancer cells, particularly mutations within the Epidermal Growth Factor Receptor (EGFR) gene. In vitro and in vivo studies have demonstrated that the response to EGF816 is highly correlated with the presence of specific EGFR mutations in non-small cell lung cancer (NSCLC) models.

EGF816 has been shown to be a potent and irreversible inhibitor of the most common activating EGFR mutations, including L858R and exon 19 deletions (Ex19del). Furthermore, it demonstrates significant activity against the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). Preclinical data has confirmed that EGF816 effectively inhibits the growth of cancer cell lines and patient-derived xenograft (PDX) models harboring these mutations, leading to tumor regression. researchgate.net

Notably, the antitumor activity of EGF816 also extends to models with EGFR exon 20 insertion mutations, a group of mutations that are typically resistant to other EGFR TKIs. researchgate.net The selectivity of EGF816 for mutant EGFR over wild-type (WT) EGFR contributes to its therapeutic window, minimizing off-target effects. researchgate.net

The following table summarizes the preclinical response of various molecular markers to this compound:

Monitoring of Target Modulation in Preclinical Efficacy Studies

In preclinical evaluations of this compound, the monitoring of target modulation is crucial to confirm that the drug is engaging with its intended molecular target, EGFR, and inhibiting its downstream signaling pathways. A key method for assessing this is the analysis of EGFR phosphorylation.

Studies in xenograft models have shown that EGF816 treatment leads to a significant and sustained inhibition of EGF-stimulated EGFR autophosphorylation in tumors. This demonstrates direct target engagement and inhibition of the receptor's kinase activity. The suppression of EGFR phosphorylation is a primary indicator of the drug's pharmacodynamic activity in vivo.

Beyond the direct inhibition of the receptor, preclinical studies also monitor the modulation of downstream signaling pathways that are aberrantly activated in EGFR-mutant cancers. It has been observed that EGF816 effectively suppresses the MAPK pathway, which is a critical signaling cascade for cell proliferation and survival. The inhibition of this pathway is a key mechanism through which EGF816 exerts its antitumor effects. By inducing cell cycle arrest and apoptosis in tumor models, the modulation of these downstream targets confirms the biological consequences of EGFR inhibition by EGF816.

The following table outlines the key parameters monitored to assess target modulation in preclinical studies of this compound:

Advanced Methodologies and Future Directions in Egf816 Mesylate Research

Application of High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) and "omics" technologies have revolutionized the ability to dissect the complex biological responses to targeted therapies like EGF816 on a genome-wide scale. These approaches are critical for identifying biomarkers of sensitivity and resistance, as well as for uncovering novel therapeutic combinations.

The powerful gene-editing tool CRISPR/Cas9 has been instrumental in identifying genetic factors that modulate the response to EGFR inhibitors. In the context of EGF816, genome-wide CRISPR screens have been performed to pinpoint genes whose loss confers sensitivity or resistance to the drug.

A notable study conducted a systematic screening for targets that limit the anti-tumor efficacy of EGFR inhibitors, including EGF816, in non-small cell lung cancer (NSCLC). binasss.sa.cr This research identified that targeting a small number of genes, such as MCL1, BCL2L1, and YAP1, sensitizes multiple cell lines to the anchor EGFR therapy. binasss.sa.cr Furthermore, drug combination screens with EGF816 indicated that dasatinib (B193332) and agents that disrupt microtubules act synergistically across many cell lines. binasss.sa.cr Another genome-wide CRISPR-Cas9 screen identified that the knockout of RIC8A, a gene essential for G-alpha protein activation, enhanced cell death induced by EGFR TKIs, including EGF816. acs.org These findings from CRISPR screens are crucial for devising rational combination therapies to enhance the efficacy of EGF816 and overcome resistance.

Gene SymbolFunctionImplication for EGF816 TherapyReference
MCL1 Anti-apoptotic proteinKnockout sensitizes cells to EGF816 binasss.sa.cr
BCL2L1 Anti-apoptotic proteinKnockout sensitizes cells to EGF816 binasss.sa.cr
YAP1 Transcriptional regulatorKnockout sensitizes cells to EGF816 binasss.sa.cr
RIC8A G-alpha protein activatorKnockout enhances EGF816-induced cell death acs.org

Transcriptomic and proteomic analyses provide a global snapshot of the changes in gene and protein expression within cancer cells upon treatment with EGF816. This information is vital for understanding the adaptive responses that lead to drug resistance. While comprehensive proteomic studies specifically on EGF816-treated models are not yet widely published, transcriptomic studies on third-generation EGFR TKI-resistant models have revealed significant alterations in signaling pathways.

For instance, transcriptomic profiling of NSCLC cells with acquired resistance to EGFR TKIs has shown the upregulation of pathways such as the TGFβ signaling pathway. mdpi.com Analysis of patient-derived tumors that developed resistance to EGF816 has revealed multiple potential mechanisms, including MET amplification and epithelial-mesenchymal transition (EMT), which are associated with distinct transcriptomic signatures. mdpi.com These findings suggest that monitoring the transcriptome of tumors could predict the emergence of resistance and guide the selection of subsequent therapies. While specific proteomic data for EGF816 is limited, studies on other third-generation EGFR inhibitors have used chemical proteomics to identify off-target effects, a methodology that could be applied to EGF816 to understand its broader biological impact and potential for toxicities or synergistic combinations. frontiersin.org

Development of Novel Preclinical Models for Mechanistic Insights

To better recapitulate the complexity of human tumors, researchers are moving beyond traditional 2D cell cultures and simple xenograft models. Advanced preclinical models offer a more physiologically relevant context to study the efficacy and resistance mechanisms of EGF816.

Three-dimensional (3D) organoid and spheroid cultures are becoming the new standard for in vitro drug testing. frontiersin.orgnih.gov These models better mimic the tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration challenges, which are often lost in 2D cultures. biorxiv.orgaacrjournals.org Studies have shown that EGFR-mutated NSCLC cell lines exhibit a more robust and clinically relevant response to TKIs when grown as 3D spheroids. aacrjournals.org

Patient-derived organoids (PDOs), which are grown from a patient's own tumor tissue, are particularly powerful tools for personalized medicine. nih.govresearchgate.net These models have been shown to largely retain the genomic features of the original tumor and can predict patient responses to targeted therapies, including EGFR inhibitors. binasss.sa.crresearchgate.net For EGF816, the use of PDOs and complex organoid models that incorporate immune and stromal cells could provide critical insights into how the tumor microenvironment influences drug response and resistance. amegroups.orgclinicaltrials.eu

Advanced in vivo imaging techniques are essential for non-invasively monitoring tumor growth and response to therapy over time in preclinical animal models. Techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) can provide real-time, longitudinal data on tumor metabolism, proliferation, and apoptosis in response to EGF816 treatment.

While specific studies detailing longitudinal imaging of EGF816 treatment are not abundant, preclinical studies of other third-generation EGFR inhibitors have utilized such techniques. For example, PET imaging has been used to assess the brain penetration of osimertinib (B560133) in preclinical models. nih.gov Similar imaging strategies could be employed for EGF816 to evaluate its efficacy against brain metastases, a common site of disease progression in NSCLC. frontiersin.org Furthermore, liquid biopsy techniques, which analyze circulating tumor DNA (ctDNA), can be used in conjunction with imaging to longitudinally monitor for the emergence of resistance mutations during EGF816 therapy in preclinical models and patients. frontiersin.org

Unexplored Preclinical Applications and Research Hypotheses

Beyond its established role in treating EGFR-mutant NSCLC, the unique properties of EGF816 open up several avenues for future preclinical exploration. Many of these hypotheses are born from our understanding of resistance mechanisms to other EGFR TKIs.

One promising area is the use of EGF816 in combination with inhibitors of bypass signaling pathways. Preclinical evidence suggests that co-inhibition of EGFR and c-MET can overcome resistance, and a clinical trial combining EGF816 with the c-MET inhibitor capmatinib (B1663548) has been initiated. Another research direction is to explore the efficacy of EGF816 in tumors with less common EGFR mutations, including certain exon 20 insertions, where it has shown some preclinical activity. mdpi.com

A key hypothesis to be tested is whether intermittent or combination dosing of EGF816 with first-generation EGFR TKIs could delay or prevent the emergence of the C797S resistance mutation. Preclinical models of this "triple-mutant" (activating mutation/T790M/C797S) are critical for testing this hypothesis. Additionally, the potential synergy of EGF816 with immunotherapy is an area of active investigation, with the hypothesis that targeting EGFR may modulate the tumor immune microenvironment to enhance the efficacy of checkpoint inhibitors. mdpi.com

Future preclinical studies could also investigate the role of EGF816 in treating other cancer types that harbor EGFR mutations, or in the neoadjuvant or adjuvant settings for early-stage NSCLC. The development of novel drug delivery systems to enhance the penetration of EGF816 into sanctuary sites like the central nervous system also represents a valuable research direction.

Investigation of EGF816 Mesylate in Other Disease Contexts Beyond NSCLC

Preclinical studies have begun to evaluate the efficacy of this compound, also known as nazartinib (B611988), in other cancer types that may be driven by EGFR mutations. While the bulk of research remains in NSCLC, the potent and selective nature of EGF816 against activating EGFR mutations, including the T790M resistance mutation, suggests its potential applicability in other epithelial tumors where EGFR signaling is a critical driver. medkoo.comfrontiersin.orgnih.gov

Notably, preclinical research has demonstrated the activity of EGF816 in a xenograft model with an exon 20 insertion mutation, a type of mutation that can occur in various cancers. nih.govselleckchem.com This finding is significant as exon 20 insertion mutations are often associated with resistance to earlier generation EGFR TKIs. Further investigations into the efficacy of EGF816 in cancers harboring such mutations are warranted.

One preclinical study highlighted the potential of combination therapy. In a xenograft model that had developed resistance to first-generation EGFR inhibitors through cMET activation, the combination of EGF816 and the cMET inhibitor INC280 resulted in durable antitumor efficacy. nih.gov This suggests a promising strategy for overcoming resistance and could be applicable to various cancers where cMET is a known resistance pathway.

Deepening Understanding of Inter- and Intra-Tumor Heterogeneity in Response

Tumor heterogeneity, the existence of distinct cancer cell populations within a single tumor or between different tumors, presents a major challenge in cancer therapy and is a key mechanism of resistance to targeted therapies like EGF816. ascopubs.orgcrcl.frnumberanalytics.com Research has shown that even in tumors with a dominant resistance mechanism like the T790M mutation, other subclones with different genetic profiles can coexist. nih.gov

Studies have revealed a high degree of genomic heterogeneity in patients with T790M-positive resistance to earlier EGFR inhibitors. ascopubs.org This heterogeneity can include the co-occurrence of T790M with amplifications of other genes like MET or HER2, which can drive resistance to third-generation EGFR TKIs. ascopubs.orgresearchgate.net The presence of these diverse cell populations can lead to a mixed response to treatment, where some tumor sites may shrink while others continue to grow. nih.gov

Serial liquid biopsies, which analyze circulating tumor DNA (ctDNA) in the blood, are emerging as a powerful tool to monitor the clonal dynamics and evolution of tumors in response to treatment. nih.govthermofisher.com By tracking changes in the abundance of different mutations over time, clinicians can gain insights into the emergence of resistance and potentially tailor therapeutic strategies accordingly. nih.gov For instance, the simultaneous emergence of T790M-dependent and -independent clones has been observed in patients treated with nazartinib, providing a molecular basis for the mixed radiographic responses seen in the clinic. nih.gov

Translational Research Implications from Preclinical Discoveries

Translational research plays a crucial role in bridging the gap between preclinical discoveries and clinical applications. Preclinical studies with EGF816 have provided a strong rationale for its clinical development and have offered insights into potential combination strategies and mechanisms of resistance.

The preclinical characterization of EGF816 demonstrated its potent and selective inhibition of the most common EGFR mutations (L858R, Ex19del, and T790M) while sparing wild-type EGFR. nih.gov This selectivity suggested a favorable therapeutic window, which was later confirmed in early clinical trials showing a manageable safety profile. researchgate.netnih.gov

Preclinical findings on resistance mechanisms are particularly important for guiding future clinical strategies. The observation that MET amplification can drive resistance to EGF816 has led to clinical trials investigating the combination of EGF816 with MET inhibitors. nih.govresearchgate.net Similarly, the identification of other bypass signaling pathways and downstream mutations in preclinical models informs the development of novel combination therapies to overcome or prevent resistance. researchgate.netmdpi.com

Q & A

Q. What are the primary molecular targets and inhibitory mechanisms of EGF816 mesylate in non-small cell lung cancer (NSCLC) models?

this compound is a third-generation, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It selectively targets EGFR mutations such as L858R/T790M, with an IC50 of 31 nM and a Ki of 0.222 min<sup>-1</sup>. Methodologically, researchers should validate target specificity using kinase profiling assays and compare inhibition kinetics (e.g., IC50, Ki) across wild-type and mutant EGFR isoforms to confirm selectivity.

Q. What experimental models are recommended for evaluating the efficacy of this compound in preclinical studies?

Preclinical studies should employ in vitro models (e.g., NSCLC cell lines harboring EGFR L858R/T790M mutations) and in vivo xenograft models to assess tumor regression. Ensure proper controls, such as wild-type EGFR cell lines, to validate mutant-selective activity. Dose-response curves and pharmacokinetic profiling in murine models are critical for translating findings to clinical trials.

Q. How should researchers design assays to measure resistance mechanisms to this compound?

Resistance can be studied using next-generation sequencing (NGS) of tumor samples post-treatment. For example, ASCO 2017 data revealed resistance mechanisms such as MET amplification or secondary EGFR mutations. Researchers should combine NGS with functional validation (e.g., CRISPR knockouts or pharmacologic inhibition of MET) to confirm causal factors.

Q. What are the best practices for validating the purity and identity of this compound in experimental preparations?

Follow IUPAC guidelines for compound characterization: use high-performance liquid chromatography (HPLC) for purity assessment (>95%), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation . Include batch-specific data in supplementary materials to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s efficacy across different EGFR mutation subtypes?

Contradictions often arise from variability in mutation prevalence (e.g., exon 19 deletions vs. L858R). Address this by stratifying preclinical and clinical datasets by mutation subtype and applying multivariate statistical models to isolate confounding variables . Cross-validate findings using orthogonal assays (e.g., Western blotting for EGFR phosphorylation vs. cell viability assays).

Q. What experimental strategies are effective for optimizing combination therapies with this compound to delay resistance?

Rational combinations should target parallel pathways (e.g., MET or HER2 inhibitors) or epigenetic modifiers. Use synergistic dose matrices (e.g., Chou-Talalay plots) to identify additive or synergistic effects. ASCO 2017 data suggest combining EGF816 with immune checkpoint inhibitors in T790M-positive NSCLC models to enhance durability.

Q. How should researchers design longitudinal studies to assess clonal evolution in EGF816-resistant tumors?

Employ serial biopsies and single-cell RNA sequencing to track clonal dynamics. Pair this with circulating tumor DNA (ctDNA) analysis to monitor resistance-associated mutations in real time. Statistical tools like PyClone or PhyloWGS can infer evolutionary trajectories from sequencing data.

Q. What methodologies are recommended for quantifying EGFR occupancy and downstream signaling inhibition by this compound?

Use proximity ligation assays (PLA) or fluorescence resonance energy transfer (FRET) to measure EGFR dimerization. Downstream signaling (e.g., MAPK/ERK or PI3K/AKT pathways) should be quantified via phospho-specific flow cytometry or multiplex immunoassays. Normalize data to baseline activity in untreated controls .

Q. How can researchers address variability in this compound’s pharmacokinetic (PK) parameters across preclinical species?

Conduct allometric scaling studies using PK data from rodents, canines, and non-human primates. Adjust for species-specific differences in CYP450 metabolism or plasma protein binding. Validate models with human hepatocyte assays to predict clinical PK .

Q. What statistical approaches are robust for analyzing heterogeneous responses in EGF816 clinical trial cohorts?

Apply machine learning algorithms (e.g., random forest or Cox proportional hazards models) to identify biomarkers of response. Use bootstrapping or permutation tests to mitigate overfitting in small sample sizes. ASCO 2017 trials employed RECIST 1.1 criteria with centralized radiology review to standardize response assessment.

Methodological and Reproducibility Guidelines

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Adhere to the Beilstein Journal of Organic Chemistry guidelines: provide detailed synthetic routes, characterization data (HPLC, NMR, MS), and batch-specific purity in supplementary materials. For in vivo studies, report animal strain, dosing regimens, and ethical approvals.

Q. What are the critical controls for validating EGFR-specific effects in EGF816 experiments?

Include (1) wild-type EGFR cell lines, (2) CRISPR-edited EGFR knockout models, and (3) rescue experiments with constitutively active EGFR mutants. Use pan-EGFR inhibitors (e.g., gefitinib) as comparators to contextualize selectivity.

Q. How can researchers mitigate bias in interpreting genomic data from EGF816-resistant tumors?

Blind analysts to sample identities during NGS data processing. Use independent validation cohorts and publicly available databases (e.g., COSMIC) to filter artifacts. Report false discovery rates (FDR) for mutation calls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGF816 mesylate
Reactant of Route 2
Reactant of Route 2
EGF816 mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.